molecular formula C13H8ClN3OS B11482497 N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide

N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide

Cat. No.: B11482497
M. Wt: 289.74 g/mol
InChI Key: PDHQNQDZEKIHNH-UHFFFAOYSA-N
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Description

N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that features a unique structure combining a thiadiazole ring fused with a pyridine ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot reaction. The obtained derivatives are then oxidized using copper(II) chloride, which removes two hydrogen atoms and induces cyclization to form the thiadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiadiazole ring or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Copper(II) chloride is commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with cellular targets, leading to cytotoxic effects. The compound may interfere with DNA replication or protein synthesis, resulting in cell death. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is unique due to the specific combination of the thiadiazole ring, pyridine ring, and benzamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H8ClN3OS

Molecular Weight

289.74 g/mol

IUPAC Name

N-(6-chloro-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide

InChI

InChI=1S/C13H8ClN3OS/c14-10-6-7-11-15-13(19-17(11)8-10)16-12(18)9-4-2-1-3-5-9/h1-8H

InChI Key

PDHQNQDZEKIHNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C2N=C3C=CC(=CN3S2)Cl

Origin of Product

United States

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